molecular formula C12H12N2O5 B3092013 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid CAS No. 1222-43-1

6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Cat. No.: B3092013
CAS No.: 1222-43-1
M. Wt: 264.23 g/mol
InChI Key: AAFOBWIAEKIODG-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS: 1222-43-1) is a quinoxaline-derived compound characterized by a bicyclic aromatic ring system with two nitrogen atoms. Key structural features include:

  • 6,7-dimethoxy groups: Electron-donating substituents enhancing solubility and modulating reactivity.
  • 4-methyl group: Contributes to steric and electronic effects on the dihydroquinoxaline core.
  • 3-oxo group: A ketone moiety influencing hydrogen bonding and redox properties.
  • 2-carboxylic acid: Enables derivatization (e.g., conversion to acyl chlorides) for analytical applications .

This compound is primarily utilized as a precursor for DMEQ-TAD (4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione), a dienophile reagent employed in LC–MS/MS analysis of vitamin D metabolites. DMEQ-TAD enhances detection sensitivity by forming stable Diels-Alder adducts with vitamin D derivatives .

Biological Activity

6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS Number: 1222-43-1) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its properties and effects.

  • Chemical Formula : C12_{12}H12_{12}N2_2O5_5
  • Molecular Weight : 264.24 g/mol
  • Melting Point : 234–235 °C
  • Appearance : Powder
  • Storage Conditions : Room temperature

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from simpler quinoxaline derivatives through various chemical modifications, including methylation and carboxylation reactions.

Antiproliferative Effects

Research has demonstrated that derivatives of quinoxaline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed IC50_{50} values of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells, indicating strong potential as an anticancer agent .

The mechanism by which this compound exerts its effects includes:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division.
  • Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells, particularly by arresting the cell cycle at the G2/M phase .

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : Evaluate the antiproliferative activity against various cancer cell lines.
    • Results : Demonstrated significant inhibition of cell growth in HeLa and K562 cell lines with IC50_{50} values indicating high potency .
  • Mechanistic Study :
    • Objective : Investigate the molecular interactions at the colchicine binding site.
    • Findings : The compound binds effectively to the colchicine site on tubulin, disrupting normal polymerization and leading to cell cycle arrest .

Data Table: Biological Activity Summary

Compound NameCell LineIC50_{50} (μM)Mechanism of Action
6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalineHeLa0.126Tubulin polymerization inhibition
SMMC-77210.071Apoptosis induction
K5620.164Cell cycle arrest at G2/M phase

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid?

To minimize trial-and-error approaches, employ statistical methods like factorial design or response surface methodology (RSM). These techniques systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading) to identify optimal conditions while reducing the number of experiments. For example, RSM can model interactions between variables to maximize yield and purity . Computational reaction path searches, as used in ICReDD’s workflow, can also predict intermediates and transition states to guide experimental validation .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data contradictions be resolved?

Key techniques include:

  • NMR : Analyze methoxy (δ 3.5–4.0 ppm) and carbonyl (δ 160–180 ppm) groups. Contradictions in peak assignments (e.g., overlapping signals) can be resolved via 2D NMR (COSY, HSQC) or deuterium exchange experiments .
  • FTIR : Confirm carbonyl (1700–1750 cm⁻¹) and hydroxyl (broad ~3000 cm⁻¹) stretches.
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns. Discrepancies between theoretical and observed masses may indicate impurities or tautomeric forms .

Q. How should researchers handle safety and stability issues during experimental work with this compound?

Follow GHS guidelines even if specific hazard data is unavailable. Implement:

  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Storage : Keep the compound in airtight containers under dry, inert conditions to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity in catalytic systems?

Apply quantum chemical calculations (e.g., DFT) to model reaction pathways, such as:

  • Electrophilic substitution : Predict regioselectivity at the quinoxaline ring’s electron-deficient positions.
  • Acid-base behavior : Calculate pKa values for the carboxylic acid group to assess its role in coordination chemistry.
    ICReDD’s integration of computation and experiment can validate predicted intermediates, accelerating catalyst design .

Q. What methodologies are effective for analyzing substituent effects on the compound’s biological activity?

Use structure-activity relationship (SAR) studies :

  • Synthetic derivatization : Introduce substituents (e.g., halogens, alkyl chains) at the 4-methyl or 6,7-dimethoxy positions.
  • Biological assays : Test derivatives for activity (e.g., enzyme inhibition, antimicrobial potency). Compare trends in activity with electronic (Hammett σ) or steric (Taft Es) parameters .
    Advanced SAR may require molecular docking to map interactions with target proteins .

Q. How can researchers resolve contradictions in kinetic data during oxidation/reduction studies of this compound?

  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O in the carbonyl group) to track oxygen transfer during redox reactions.
  • Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated analogs to identify rate-determining steps.
  • In situ spectroscopy : Monitor reactions via UV-Vis or Raman to detect transient intermediates .

Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to track reaction progress and adjust parameters dynamically.
  • Membrane separation : Optimize purification steps using nanofiltration to isolate the compound from byproducts .
  • Quality-by-design (QbD) : Define critical quality attributes (CQAs) and design space for regulatory compliance .

Comparison with Similar Compounds

Structural and Functional Comparison of Derivatization Reagents

The compound’s primary analogs are dienophile reagents used in vitamin D metabolite analysis. Key comparisons include:

Parameter DMEQ-TAD PTAD (4-Phenyl-1,2,4-triazoline-3,5-dione) Amplifex Diene 2-Nitrosopyridine
Core Structure Quinoxaline with dimethoxy, methyl, and triazolinedione groups Phenyl-triazoline-dione Proprietary structure (Sciex) Nitrosopyridine
Reactivity High (electron-withdrawing dimethoxy groups enhance dienophilicity) Moderate (phenyl group limits electron withdrawal) High (optimized for vitamin D adducts) Low (requires UV activation)
Stability Long-term stability in derivatized samples Degrades rapidly; requires fresh preparation Stable under refrigeration Light-sensitive; short shelf life
Sensitivity in LC–MS/MS Superior (low nM detection limits for 25(OH)D3) Moderate High (commercial kits) Limited due to background noise
Commercial Availability Available via Enzo Life Sciences, Fujifilm Wako Widely available (Sigma-Aldrich) Sold by Sciex Limited suppliers (MedChemExpress)

Comparison with Quinoxaline Carboxylic Acid Derivatives

The compound is structurally related to other quinoxaline-based acids, differing in substituents and applications:

Compound Key Features Applications Reference
3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid Propanoic acid side chain; increased hydrophilicity Intermediate for fluorescent probes
6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride Reactive acyl chloride derivative; used to synthesize DMEQ-TAD Derivatization reagent synthesis
Methyl ester of 6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-propanoate Esterified form; improved lipid membrane permeability Potential prodrug applications

Properties

IUPAC Name

6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-14-7-5-9(19-3)8(18-2)4-6(7)13-10(11(14)15)12(16)17/h4-5H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFOBWIAEKIODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C(C1=O)C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001156616
Record name 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222-43-1
Record name 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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